(3-Aminopropyl)silanetriol
Overview
Description
(3-Aminopropyl)silanetriol is a chemical compound with the molecular formula C3H11NO3Si. It is a colorless or pale yellow liquid with a pungent odor. This compound is soluble in water, alcohols, and organic solvents, and it is relatively stable at room temperature. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
(3-Aminopropyl)silanetriol, also known as APTES, is an aminosilane that is frequently used in the process of silanization . The primary targets of this compound are surfaces with alkoxysilane molecules and metal oxides such as silica and titania . It is used to functionalize these surfaces and covalently attach organic films to them .
Mode of Action
APTES supplies amino groups for further modifications on various materials . It acts as a catalyst to catalyze sol–gel silica polymerization . By using APTES as the catalyst instead of conventional basic catalysts, a novel strategy was developed to prepare silica-based molecularly imprinted polymers (MIPs) . APTES is also employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
Biochemical Pathways
Its role in the process of silanization and the creation of imprinted nanocavities suggests that it may influence the formation and stability of silica-based structures .
Result of Action
The result of the action of this compound is the creation of functionalized surfaces and the covalent attachment of organic films to metal oxides . The compound also contributes to the formation of imprinted nanocavities for specific recognition of target molecules .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the process of silanization and the creation of imprinted nanocavities may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
(3-Aminopropyl)silanetriol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It functions as an adhesion promoter, surface modifier, and surface treatment agent . The amino group in this compound can form covalent bonds with carboxyl groups on proteins, while the silanol group can interact with hydroxyl groups on surfaces such as glass and ceramics. These interactions enhance the stability and functionality of biomolecular assemblies.
Cellular Effects
This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can modify the surface properties of cell culture substrates, promoting cell adhesion and growth . Additionally, this compound-functionalized surfaces have been demonstrated to be non-toxic to embryonic rat cardiomyocytes in vitro, suggesting its potential for use in cell culture applications .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The amino group can react with carboxyl groups on enzymes, potentially altering their activity. Furthermore, the silanol group can interact with hydroxyl groups on surfaces, facilitating the formation of stable, covalent bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to form stable aqueous solutions, which can maintain their properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cell adhesion and growth without causing toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as irritation to the respiratory tract and mucous membranes . It is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The amino group can participate in transamination reactions, while the silanol group can be involved in hydrolysis reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s amino and silanol groups facilitate its localization and accumulation in specific cellular compartments . This targeted distribution can enhance its effectiveness in modifying surface properties and promoting cell adhesion.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are crucial for its role in enhancing cell adhesion and modifying surface properties.
Preparation Methods
(3-Aminopropyl)silanetriol can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropyl alcohol with triethoxysilane under an inert gas atmosphere. The resulting product, 3-aminopropyltriethoxysilane, is then hydrolyzed with sodium hydroxide to yield this compound .
In industrial production, the synthesis of this compound typically involves the hydrolysis of 3-aminopropyltriethoxysilane in the presence of a catalyst. This method allows for large-scale production of the compound with high purity .
Chemical Reactions Analysis
(3-Aminopropyl)silanetriol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: This compound can undergo substitution reactions with various reagents, such as halogens and alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions are silanol, silane, and substituted silane derivatives .
Scientific Research Applications
(3-Aminopropyl)silanetriol has a wide range of scientific research applications:
Comparison with Similar Compounds
(3-Aminopropyl)silanetriol is similar to other silane coupling agents, such as (3-Aminopropyl)triethoxysilane and (3-Aminopropyl)trimethoxysilane. this compound is unique due to its higher solubility in water and its ability to form more stable aqueous solutions .
Similar compounds include:
- (3-Aminopropyl)triethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Aminopropyl)dimethylethoxysilane
These compounds share similar functional groups and applications but differ in their solubility, stability, and reactivity.
Properties
IUPAC Name |
3-trihydroxysilylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUAHIMULPXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[Si](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68400-07-7 | |
Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68400-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7069233 | |
Record name | (3-Aminopropyl)silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS] | |
Record name | Silanetriol, 1-(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Aminopropyl)silanetriol | |
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URL | https://haz-map.com/Agents/11511 | |
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CAS No. |
58160-99-9, 29159-37-3, 68400-07-7 | |
Record name | 3-Aminopropyltrihydroxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58160-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Aminopropyltrihydroxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriol, 1-(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Aminopropyl)silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopropyl)silanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 3-AMINOPROPYLTRIHYDROXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LO4RL000T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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